Potassium mercuric iodide (K2HgI4) is an inorganic periodometallate salt characterized by its exceptional aqueous solubility and high density in solution [1]. As the active tetraiodomercurate(2-) complex, it serves as the critical functional component in standardized analytical formulations, including Nessler's reagent for ammonia detection and Mayer's reagent for alkaloid precipitation . In geological and material science applications, its concentrated aqueous form, known as Thoulet's solution, functions as an ultra-dense heavy liquid [2]. For procurement professionals and laboratory managers, sourcing pre-synthesized K2HgI4 ensures stoichiometric precision and immediate aqueous processability, bypassing the severe solubility limitations of simple mercury halides[1].
Attempting to substitute Potassium mercuric iodide with baseline mercury(II) iodide (HgI2) fails in aqueous analytical workflows because HgI2 is practically insoluble in water, necessitating precise, time-consuming in-situ complexation with potassium iodide to achieve usability[1]. Furthermore, in heavy liquid separation applications, substituting Thoulet's solution (aqueous K2HgI4) with halogenated organics like bromoform or non-toxic alternatives like sodium polytungstate (SPT) restricts the maximum achievable density. Bromoform cannot exceed a specific gravity of 2.89 g/cm³, and SPT solutions suffer from exponentially prohibitive viscosity when concentrated near 3.0 g/cm³, making K2HgI4 uniquely necessary for separating ultra-dense mineral fractions [2].
Potassium mercuric iodide overcomes the severe solubility limitations of simple mercury halides in aqueous environments. While Mercury(II) iodide (HgI2) exhibits a highly restrictive aqueous solubility of just 0.006 g/100 mL at 25 °C, K2HgI4 is highly soluble in water [1]. This enhanced solubility is driven by the stable tetraiodomercurate(2-) anion, which remains dissolved in the strongly alkaline conditions required for standardized analytical testing .
| Evidence Dimension | Aqueous solubility at 25 °C |
| Target Compound Data | Highly soluble (>100 g/100 mL) |
| Comparator Or Baseline | Mercury(II) iodide (0.006 g/100 mL) |
| Quantified Difference | >10,000-fold increase in aqueous solubility |
| Conditions | Standard aqueous solvent at 25 °C |
Eliminates the need for complex in-situ solubilization workflows when manufacturing Nessler's or Mayer's reagents for environmental or pharmaceutical testing.
In geological and mineralogical separation workflows, aqueous solutions of Potassium mercuric iodide (known as Thoulet's solution) provide superior density limits compared to common organic heavy liquids. Thoulet's solution can reach a maximum specific gravity of 3.19 g/cm³ at 20 °C[1]. In contrast, standard bromoform is limited to a specific gravity of 2.89 g/cm³, and non-toxic alternatives like sodium polytungstate (SPT) suffer from rapidly increasing viscosity when pushed near 3.0 g/cm³, which hinders fine particle settling [2].
| Evidence Dimension | Maximum specific gravity at 20 °C |
| Target Compound Data | 3.19 g/cm³ (Thoulet's solution) |
| Comparator Or Baseline | Bromoform (2.89 g/cm³) |
| Quantified Difference | +0.30 g/cm³ higher maximum density |
| Conditions | Liquid media at 20 °C for gravimetric mineral separation |
Allows for the efficient float-sink separation of dense minerals that would otherwise sink in standard bromoform or become trapped in highly viscous SPT solutions.
Procuring anhydrous Potassium mercuric iodide ensures the presence of the precise[HgI4]2- complex required for reproducible assay sensitivity. Attempting to synthesize the complex in-situ via concentrated aqueous mixing of HgI2 and KI frequently results in the formation of the pale orange monohydrate, potassium triiodidomercurate(II) monohydrate (K[Hg(H2O)I3]), due to competitive coordination by water molecules [1]. Pre-synthesized anhydrous K2HgI4 bypasses this competitive hydration pathway, ensuring the correct tetraiodomercurate stoichiometry .
| Evidence Dimension | Complex stoichiometry and phase purity |
| Target Compound Data | Pure [HgI4]2- anion (anhydrous K2HgI4) |
| Comparator Or Baseline | K[Hg(H2O)I3] monohydrate (in-situ concentrated aqueous synthesis) |
| Quantified Difference | Prevention of competitive water coordination in the primary coordination sphere |
| Conditions | Reagent preparation for standardized pharmacopeial testing |
Guarantees consistent analytical sensitivity in spot tests by providing the exact tetraiodomercurate species without variable hydration artifacts.
Used as the primary active ingredient in alkaline solutions for the spectrophotometric quantification of ammonia in water and wastewater, relying directly on its high aqueous solubility and stoichiometric stability [1].
Utilized in pharmacognosy and pharmaceutical quality control to precipitate and detect alkaloids in plant extracts, where the precise [HgI4]2- complex ensures reproducible cream-colored precipitates [2].
Employed as Thoulet's solution in geological laboratories to separate heavy minerals (specific gravity > 3.0) from lighter matrices, leveraging its 3.19 g/cm³ density limit where standard organic heavy liquids fail [3].
Serves as a highly soluble, well-defined anionic precursor for the synthesis of solid-state thermochromic materials, such as copper(I) tetraiodomercurate(II) (Cu2HgI4) and silver tetraiodomercurate(II) (Ag2HgI4) [1].
Acute Toxic;Health Hazard;Environmental Hazard